molecular formula C12H3Cl3N2O4 B077043 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one CAS No. 13437-03-1

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one

Cat. No. B077043
CAS RN: 13437-03-1
M. Wt: 345.5 g/mol
InChI Key: LJRBOQLUSYCVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one (TNBT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TNBT is a redox-active compound that can be used as an electron acceptor in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one involves its ability to accept electrons from other molecules. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can accept one or two electrons depending on the reaction conditions, and the resulting reduction products can be detected spectrophotometrically. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also react with ROS such as superoxide and hydrogen peroxide, producing a colored product that can be used to measure oxidative stress.
Biochemical and Physiological Effects
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of ion channels. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can inhibit mitochondrial respiration by accepting electrons from cytochrome c oxidase, a key enzyme in the electron transport chain. This results in a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can modulate ion channels such as the voltage-gated potassium channel, resulting in changes in membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has several advantages for lab experiments, including its stability, solubility, and ease of use. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is a stable compound that can be stored at room temperature for extended periods without degradation. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is also soluble in a variety of solvents, making it easy to use in a wide range of assays. However, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has some limitations, including its potential toxicity and its limited specificity. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be toxic to cells at high concentrations, and its lack of specificity can make it difficult to distinguish between different redox-active compounds.

Future Directions

There are several future directions for research on 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one, including the development of more specific and sensitive assays for redox-active compounds, the investigation of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's effects on other ion channels and receptors, and the exploration of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's potential therapeutic applications. Additionally, the use of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one in combination with other compounds or therapies may lead to synergistic effects that enhance its effectiveness. Overall, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one represents a promising tool for scientific research and has the potential to lead to new discoveries in a variety of fields.

Synthesis Methods

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2,4,6-trichlorophenol with 4-nitroresorcinol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one as a yellow solid with a melting point of 235-237°C. Other methods of synthesis include the reaction of 2,4,6-trichlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including the study of redox-active compounds, electron transfer reactions, and oxidative stress. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is commonly used as an electron acceptor in assays that measure the activity of redox-active enzymes such as cytochrome c oxidase and NADH dehydrogenase. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also be used to measure oxidative stress in cells and tissues by reacting with reactive oxygen species (ROS) and producing a colored product that can be quantified spectrophotometrically.

properties

CAS RN

13437-03-1

Product Name

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one

Molecular Formula

C12H3Cl3N2O4

Molecular Weight

345.5 g/mol

IUPAC Name

1,2,4-trichloro-7-nitrophenoxazin-3-one

InChI

InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-2-1-4(17(19)20)3-6(5)21-12/h1-3H

InChI Key

LJRBOQLUSYCVQA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl

Other CAS RN

13437-03-1

Origin of Product

United States

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